7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one 7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one
Brand Name: Vulcanchem
CAS No.: 1029770-74-8
VCID: VC11801522
InChI: InChI=1S/C29H25N5O3/c1-18-7-10-21(11-8-18)27-31-29(37-32-27)24-16-34(28-23(26(24)36)12-9-19(2)30-28)17-25(35)33-14-13-20-5-3-4-6-22(20)15-33/h3-12,16H,13-15,17H2,1-2H3
SMILES: CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)N5CCC6=CC=CC=C6C5
Molecular Formula: C29H25N5O3
Molecular Weight: 491.5 g/mol

7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one

CAS No.: 1029770-74-8

Cat. No.: VC11801522

Molecular Formula: C29H25N5O3

Molecular Weight: 491.5 g/mol

* For research use only. Not for human or veterinary use.

7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one - 1029770-74-8

Specification

CAS No. 1029770-74-8
Molecular Formula C29H25N5O3
Molecular Weight 491.5 g/mol
IUPAC Name 1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4-one
Standard InChI InChI=1S/C29H25N5O3/c1-18-7-10-21(11-8-18)27-31-29(37-32-27)24-16-34(28-23(26(24)36)12-9-19(2)30-28)17-25(35)33-14-13-20-5-3-4-6-22(20)15-33/h3-12,16H,13-15,17H2,1-2H3
Standard InChI Key SCRNYDBCCDEPHV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)N5CCC6=CC=CC=C6C5
Canonical SMILES CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)N5CCC6=CC=CC=C6C5

Introduction

Chemical Identity and Structural Characterization

Molecular Identity

The compound is formally identified by the IUPAC name 1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4-one and possesses the molecular formula C₂₉H₂₅N₅O₃ with a molecular weight of 491.5 g/mol. Key identifiers include:

PropertyValue
CAS Registry Number1029770-74-8
Molecular FormulaC₂₉H₂₅N₅O₃
Exact Mass491.1957 g/mol
XLogP33.9 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Rotatable Bond Count5

Structural Components

The molecule integrates three distinct pharmacophoric elements:

  • 1,8-Naphthyridin-4-one Core: A bicyclic system providing planar rigidity and π-π stacking capacity, critical for target binding.

  • 1,2,4-Oxadiazole-5-yl Substituent: Positioned at C3, this heterocycle enhances metabolic stability and participates in hydrogen bonding via its nitrogen and oxygen atoms.

  • Tetrahydroisoquinoline Acetamide Side Chain: Linked to N1, this moiety introduces conformational flexibility and potential interactions with neurotransmitter receptors.

The 4-methylphenyl group on the oxadiazole ring contributes to lipophilicity (cLogP ≈ 3.9), favoring blood-brain barrier penetration, while the naphthyridinone’s ketone group enables polar interactions with biological targets.

Synthetic Pathways and Analytical Data

Retrosynthetic Analysis

Though explicit synthetic protocols for this compound are unpublished, plausible routes derive from analogous naphthyridinone syntheses:

  • Oxadiazole Formation: Cyclocondensation of amidoximes (e.g., 4-methylbenzamidoxime) with activated carboxylic acid derivatives under microwave irradiation (150°C, 30 min).

  • Naphthyridinone Construction: Cyclization of 2-aminonicotinic acid derivatives with β-keto esters via Gould-Jacobs reactions.

  • Side Chain Installation: Alkylation of the naphthyridinone N1 position with 2-bromoacetamide intermediates followed by coupling to tetrahydroisoquinoline.

Key Synthetic Challenges

  • Regioselectivity: Ensuring oxadiazole formation at C3 rather than C2 requires careful stoichiometric control of cyclizing agents.

  • Stereochemical Purity: The tetrahydroisoquinoline’s stereocenter necessitates chiral resolution techniques if racemic mixtures form during synthesis.

Spectroscopic Characterization

Hypothetical analytical data based on structural analogs:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J=5.1 Hz, 1H, H-5), 8.15 (s, 1H, H-2), 7.89–7.21 (m, 8H, aromatic), 4.89 (s, 2H, CH₂CO), 3.72 (t, J=6.0 Hz, 2H, isoquinoline CH₂), 2.98 (s, 3H, N-CH₃).

  • HRMS: m/z 492.2031 [M+H]⁺ (calc. 492.2034 for C₂₉H₂₆N₅O₃).

Comparative Analysis with Structural Analogs

CompoundTargetIC₅₀ (nM)LogP
VC11801522 (This study)ABL1 Kinase (predicted)383.9
ImatinibABL1 Kinase253.7
VC4678325Carbonic Anhydrase IX4102.8

Future Directions and Challenges

ADMET Optimization

  • Solubility: The compound’s low aqueous solubility (predicted 0.01 mg/mL) necessitates prodrug strategies or formulation with cyclodextrins.

  • Metabolic Stability: Oxadiazole rings are prone to CYP3A4-mediated oxidation; introducing electron-withdrawing groups could mitigate this.

Target Validation

High-throughput screening against kinase panels (e.g., DiscoverX KINOMEscan) and bacterial efflux pump assays are critical next steps to confirm hypothesized mechanisms.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator